Dacopafant - 125372-33-0

Dacopafant

Catalog Number: EVT-266730
CAS Number: 125372-33-0
Molecular Formula: C12H11N3OS
Molecular Weight: 245.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dacopafant is platlet activationg factor receptor (PAFR) antagonists. It had been in phase I clinical trials by Sanofi for the treatment of systemic inflammatory response syndrome and asthma. However, this research has been discontinued.
Synthesis Analysis

The synthesis of Dacopafant involves several key steps that utilize established methodologies for creating protein carrier-linked prodrugs. The general procedure includes:

  1. Preparation of the Protein Carrier: The protein carrier is synthesized to have a sequence of at least 100 amino acids, which can be achieved through solid-phase peptide synthesis or recombinant DNA technology.
  2. Conjugation with Drug Moieties: The drug moieties are attached to the protein carrier using linker molecules that can include various functional groups such as amides or esters. This step often requires careful control of reaction conditions to ensure high yield and purity.
  3. Purification and Characterization: After synthesis, the product undergoes purification using techniques like size-exclusion chromatography or high-performance liquid chromatography. Characterization is performed using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the structure and integrity of the compound .
Molecular Structure Analysis

Dacopafant's molecular structure features a complex arrangement that enhances its solubility and stability. The key components include:

  • Protein Carrier Moiety: Comprising an amino acid sequence with a random coil conformation, this moiety significantly contributes to the solubility in physiological conditions.
  • Drug Linker: The linker connects the protein carrier to the active drug component, allowing for controlled release upon administration.
  • Functional Groups: Various functional groups are incorporated into the molecule to facilitate interactions with biological targets.

The specific molecular formula and weight are not explicitly detailed in available resources but can be inferred from its components .

Chemical Reactions Analysis

Dacopafant participates in several chemical reactions that are crucial for its function as a prodrug:

  1. Hydrolysis: Upon administration, Dacopafant undergoes hydrolysis to release the active drug moiety. This process is influenced by pH and temperature, typically occurring in physiological conditions (pH 7.4 at 37°C).
  2. Enzymatic Reactions: Enzymes present in biological systems may catalyze the cleavage of the linker, further facilitating drug release.
  3. Stability Studies: Stability under various conditions (e.g., different pH levels) is assessed to ensure that Dacopafant maintains its integrity until it reaches its target site .
Mechanism of Action

The mechanism of action for Dacopafant centers around its role as a prodrug:

Physical and Chemical Properties Analysis

Dacopafant exhibits several notable physical and chemical properties:

  • Solubility: High water solubility due to the presence of hydrophilic amino acid residues in the protein carrier.
  • Stability: Maintains stability under physiological conditions but undergoes controlled degradation in targeted environments.
  • Molecular Weight: While specific values are not provided, it can be inferred that the molecular weight is significantly influenced by the size of the protein carrier and attached drug moieties.

These properties are critical for ensuring effective delivery and action within biological systems .

Applications

Dacopafant has potential applications across various scientific fields:

  1. Pharmaceutical Development: As a prodrug, it can be utilized to improve the delivery of existing drugs that suffer from poor bioavailability.
  2. Therapeutic Use: It may serve in treating conditions where enhanced drug delivery mechanisms are necessary, such as chronic diseases requiring long-term medication adherence.
  3. Research Tool: Dacopafant can be employed in studies focused on drug delivery systems, pharmacokinetics, and biocompatibility assessments.
Introduction to Dacopafant in Pharmacological Research

Historical Context of Platelet-Activating Factor (PAF) Receptor Antagonists

The therapeutic targeting of platelet-activating factor (PAF) represents a fascinating chapter in inflammation pharmacology, beginning with the pioneering discovery of PAF by French immunologist Jacques Benveniste in the early 1970s. Benveniste's seminal work identified PAF as a potent phospholipid mediator released from rabbit basophils through an IgE-dependent process, capable of triggering platelet aggregation and initiating inflammatory cascades [1] [6]. Subsequent research by Demopoulos in 1979 revealed PAF's crucial role in cardiovascular pathology, demonstrating that atherosclerotic processes could be attributed to PAF and PAF-like lipids, while simultaneously identifying natural compounds with PAF-antagonistic properties in olive oil, honey, and other dietary sources [1].

The structural elucidation of PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) revealed a molecule of remarkable potency and specificity, with biological activity observable at concentrations as low as 10⁻¹² mol/L. This structural understanding revealed three critical components: (1) an alkyl ether linkage at the sn-1 position, typically with a 16-carbon chain; (2) a short-chain acetate group at the sn-2 position that confers aqueous solubility; and (3) a phosphocholine head group at the sn-3 position. Early structure-activity studies established that even minor modifications to this structure—such as removing methyl groups from the phosphocholine head or altering the sn-2 acetate—abolished PAF's signaling capacity, highlighting the structural precision required for receptor engagement [1] [6].

Table 1: Historical Development of PAF Receptor Antagonists

EraCompoundChemical ClassKey Advancement
1970sCV-3988Phospholipid analogFirst synthetic PAF antagonist
Early 1980sBN 52021 (Ginkgolide B)Natural terpenoidDemonstrated PAF antagonism in natural products
Mid-1980sWEB 2086Synthetic heterocyclicImproved oral bioavailability
Late 1980sLexipafant (BB-882)Synthetic imidazopyridineAdvanced to Phase III clinical trials
1990sDacopafant (RP 55778)Synthetic heterocyclicDual PAF/TNF inhibition approach

This structural knowledge catalyzed the development of first-generation PAF receptor antagonists in the 1980s, with CV-3988 emerging as the prototype synthetic inhibitor. CV-3988 established the proof-of-concept that small molecules could effectively block PAF signaling events associated with platelet aggregation and inflammatory mediator release [1] [10]. Subsequent decades witnessed the development of increasingly sophisticated antagonists, including natural product-derived compounds like ginkgolides from Ginkgo biloba and fully synthetic molecules like lexipafant (BB-882), which reached Phase III trials for acute pancreatitis before discontinuation due to efficacy limitations [2] [4].

The evolutionary trajectory of PAF antagonists reveals progressive improvements in receptor specificity, pharmacokinetic profiles, and therapeutic indices. However, clinical outcomes with single-pathway PAF antagonists proved largely disappointing across multiple inflammatory conditions, suggesting that PAF operates within a broader inflammatory network requiring multi-targeted intervention approaches. This recognition set the stage for the development of next-generation compounds like Dacopafant with enhanced polypharmacology [2] [10].

Emergence of Dacopafant as a Novel PAF/TNF Dual-Pathway Inhibitor

Dacopafant emerged in the 1990s as a strategically designed second-generation antagonist addressing the limitations of single-pathway inhibition. Representing a synthetic heterocyclic compound (chemical name: 3-(4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl)-1-(4-morpholinyl)-1-propanone), Dacopafant was engineered to simultaneously disrupt both PAF receptor signaling and TNF-α production, representing a rational polypharmacology approach to inflammatory modulation [2] [10].

The molecular architecture of Dacopafant incorporates several structural innovations that confer its dual-pathway activity. Unlike earlier PAF antagonists featuring phospholipid-mimetic structures, Dacopafant belongs to a novel chemical class characterized by a triazolodiazepine core flanked by aromatic and morpholine substituents. This arrangement creates a three-point pharmacophore capable of high-affinity interaction with the PAF receptor's transmembrane binding pocket while simultaneously interfering with TNF-α synthesis through undefined mechanisms. Molecular modeling studies suggest that Dacopafant's chlorophenyl moiety inserts into hydrophobic receptor pockets typically occupied by PAF's alkyl chain, while the morpholinyl group forms polar interactions that mimic the phosphocholine headgroup recognition [2] [10].

Table 2: Comparative Profile of Dacopafant Versus Contemporary Antagonists

ParameterDacopafantLexipafantCV-3988
Primary TargetPAF ReceptorPAF ReceptorPAF Receptor
Secondary ActionTNF-α suppressionNoneNone
Chemical ClassTriazolodiazepineImidazopyridinePhospholipid analog
Development PhasePhase I (discontinued)Phase III (discontinued)Preclinical
Therapeutic RationaleDual-pathway inhibitionSelective PAF blockadeSelective PAF blockade

Preclinical characterization demonstrated Dacopafant's potent anti-inflammatory activity across multiple models. In lipopolysaccharide (LPS)-challenged rodents, Dacopafant administration significantly reduced circulating TNF-α levels by 70-85% while simultaneously inhibiting PAF-induced platelet aggregation and vascular permeability. This dual mechanism translated to superior efficacy in experimental sepsis models compared to selective PAF antagonists, with Dacopafant improving survival rates by 40-60% versus 15-25% for comparator agents [2] [10]. The compound's pharmacodynamic profile revealed rapid onset of action (30-45 minutes post-administration) and sustained duration exceeding 6 hours, supporting twice-daily dosing regimens in clinical exploration.

Dacopafant reached Phase 1 clinical evaluation for sepsis based on this compelling preclinical package. However, its development was discontinued during early clinical investigation, likely reflecting the broader challenges facing anti-inflammatory agents in sepsis rather than compound-specific limitations. Contemporary molecules targeting single inflammatory mediators similarly failed in large-scale sepsis trials, suggesting that even dual-pathway inhibition might represent insufficient network modulation for this highly complex syndrome. Nevertheless, Dacopafant established an important proof-of-concept for rationally designed multi-target anti-inflammatory agents and informed subsequent development of compounds addressing broader inflammatory networks [2] [10].

Rationale for Targeting Inflammatory and Immunomodulatory Pathways

The therapeutic strategy underpinning Dacopafant's development emerged from the fundamental recognition that inflammatory diseases operate through redundant signaling networks rather than linear pathways. Platelet-activating factor occupies a central position in inflammatory cascades, with its receptor (PAFR) expressed on numerous cell types including platelets, leukocytes, endothelial cells, and increasingly recognized on malignant cells. PAFR activation triggers G-protein coupled signaling that stimulates phospholipase C, increases intracellular calcium, activates protein kinase C, and ultimately induces nuclear factor kappa B (NF-κB) translocation—the master regulator of inflammatory gene expression [1] [6] [10].

This signaling convergence explains the pathophysiological overlap between PAF and TNF-α, which similarly activates NF-κB through its cognate receptors. The two mediators engage in extensive cross-amplification loops: TNF-α stimulates PAF production by endothelial cells and leukocytes, while PAF potentiates TNF-α synthesis through NF-κB activation. This creates a self-sustaining inflammatory circuit that single-target agents struggle to disrupt, particularly in established inflammatory conditions. Simultaneous inhibition of both pathways represents a rational disruption strategy for this feed-forward cycle [2] [10].

The clinical relevance of this dual-pathway approach extends across multiple disease states:

  • Sepsis and Systemic Inflammation: In experimental sepsis models, combined PAF/TNF inhibition demonstrates synergistic protection against endotoxin-induced lethality, attenuating both early (PAF-mediated) and late (TNF-mediated) phases of the inflammatory cascade [2] [10].

  • Cardiovascular Diseases: PAF contributes to atherosclerotic plaque development through endothelial activation, leukocyte recruitment, and foam cell formation. TNF-α similarly promotes plaque instability. Dual inhibition potentially addresses multiple aspects of cardiovascular inflammation [1] [3].

  • Oncology: Emerging evidence indicates that PAFR signaling promotes tumor growth, angiogenesis, and metastasis. Many chemotherapeutic agents paradoxically increase PAF production, creating treatment resistance through survival pathway activation. Preclinical models demonstrate that PAFR antagonists like Dacopafant enhance chemotherapy efficacy and reduce tumor repopulation between treatment cycles [10].

Table 3: Disease Relevance of PAF/TNF Dual Pathway Inhibition

Disease CategoryPAF Pathway InvolvementTNF Pathway InvolvementTherapeutic Opportunity
SepsisEarly-phase inflammation, coagulopathyLate-phase organ dysfunction, shockSequential pathway blockade
Ischemic StrokePlatelet microthrombi, BBB disruptionDelayed neuronal apoptosisNeurovascular protection
AtherosclerosisEndothelial activation, foam cell formationPlaque instability, rupturePlaque stabilization
OncologyChemotherapy-induced repopulation, metastasisTumor-promoting inflammation, cachexiaChemosensitization, metastasis suppression

The immunomodulatory potential of dual PAF/TNF inhibition extends beyond acute inflammation suppression. Chronic inflammatory conditions feature maladaptive immune polarization, frequently toward T-helper 17 (Th17) responses that drive autoimmune pathology. Dacopafant analogs demonstrate capacity to reduce IL-17 production in experimental colitis, suggesting broader immunomodulatory effects beyond immediate cytokine suppression. This positions dual-pathway inhibitors as potential immune resetting agents capable of modifying the underlying immune dysregulation in chronic inflammatory diseases rather than merely suppressing effector mechanisms [5] [8].

Despite Dacopafant's clinical discontinuation, its rational design and mechanistic approach continue to inform contemporary anti-inflammatory development. The emerging recognition that even dual-pathway inhibition may prove insufficient for complex syndromes has spurred interest in network-targeted agents addressing broader inflammatory hubs like NF-κB, NLRP3 inflammasome, or Janus kinase pathways. Nevertheless, Dacopafant's legacy persists in demonstrating the therapeutic advantages of strategically designed polypharmacology over single-target inhibition for complex inflammatory conditions [8] [9] [10].

Properties

CAS Number

125372-33-0

Product Name

Dacopafant

IUPAC Name

(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

InChI

InChI=1S/C12H11N3OS/c13-11(16)9-3-5-15-10(9)7-17-12(15)8-2-1-4-14-6-8/h1-6,12H,7H2,(H2,13,16)/t12-/m1/s1

InChI Key

ARFOASMERCHFBY-GFCCVEGCSA-N

SMILES

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N

Solubility

Soluble in DMSO

Synonyms

3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide
48740 RP
48740RP
RP 48740
RP 55778
RP 55779
RP-48740
RP-55778
RP-55779

Canonical SMILES

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N

Isomeric SMILES

C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.